1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
Description
1-(3-Bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a 5-oxopyrrolidine core substituted with a 3-bromophenyl group and a 4-(furan-2-yl)-1,3-thiazol-2-yl carboxamide moiety. Below, we compare this compound with structurally related analogues to elucidate structure-activity relationships (SAR) and physicochemical properties.
Properties
IUPAC Name |
1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3S/c19-12-3-1-4-13(8-12)22-9-11(7-16(22)23)17(24)21-18-20-14(10-26-18)15-5-2-6-25-15/h1-6,8,10-11H,7,9H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIKIYBOVHWDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Br)C(=O)NC3=NC(=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the core structures, such as the bromophenyl group, furan ring, and thiazole ring, followed by their subsequent coupling and functionalization to form the final compound. Common synthetic routes include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Cyclization: Formation of the thiazole and pyrrolidine rings through cyclization reactions.
Amidation: Coupling of the carboxylic acid derivative with an amine to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. The compound has been studied for its cytotoxic effects against various cancer cell lines. For instance, thiazole compounds have shown effectiveness comparable to established anticancer agents like doxorubicin, with specific modifications enhancing their potency against cancer cells such as Jurkat and HT-29 . The presence of the furan and thiazole moieties in this compound is hypothesized to contribute to its activity through mechanisms that may involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Thiazole derivatives have also been recognized for their antimicrobial activities. The incorporation of the thiazole ring into the molecular structure has been linked to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies suggest that modifications in the phenyl ring can significantly affect the antibacterial efficacy of these compounds . The specific compound under discussion may exhibit similar properties due to its structural features.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole-based compounds. Key observations include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring significantly influences the compound's reactivity and biological activity. For example, substituents like -Cl or -F have been shown to enhance anticancer activity .
- Moiety Contributions : The furan and thiazole rings play critical roles in enhancing bioactivity. Their ability to participate in π-stacking interactions and hydrogen bonding contributes to binding affinity with biological targets .
Case Studies
Several studies have highlighted the effectiveness of similar compounds:
- Thiazole Derivatives Against Cancer : A study demonstrated that thiazole compounds exhibited IC50 values lower than standard chemotherapeutics, indicating strong potential for further development .
- Antimicrobial Efficacy : Research on related thiazole derivatives showed significant antimicrobial activity comparable to established antibiotics, suggesting that structural modifications could lead to new therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations
The following compounds are selected for comparison based on shared pyrrolidine, heterocyclic, and aryl substituent motifs:
Physicochemical and Pharmacological Insights
Heterocyclic Influence
- Thiazole vs. In contrast, 1,2,4-oxadiazole in RLX-33 () introduces stronger hydrogen-bonding capacity, which may improve target affinity but reduce lipophilicity. Thiadiazole derivatives (e.g., ) exhibit varied electronic profiles; the 4-fluorobenzyl substitution in adds steric bulk, possibly affecting binding pocket compatibility.
Aryl Substituent Effects
- Bromine Position (meta vs. para) :
- Halogen Type (Br vs. Cl vs. F) :
Linker Modifications
- Direct vs. In RLX-33 and , the furan-methyl spacer () adds flexibility, which could alter binding kinetics or solubility.
Biological Activity
1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structural features, including a bromophenyl group, furan ring, thiazole ring, and pyrrolidine ring. These structural components suggest potential biological activities, which have been the subject of various studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has the following molecular formula:
Structural Features
| Feature | Description |
|---|---|
| Bromophenyl Group | Enhances lipophilicity and potential receptor interactions. |
| Furan Ring | Contributes to antioxidant properties. |
| Thiazole Ring | Known for antimicrobial and anticancer activities. |
| Pyrrolidine Ring | Involved in various biological interactions. |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of medicinal chemistry, where it shows promise as a pharmacophore due to its diverse functional groups.
Antimicrobial Activity
Studies have demonstrated that compounds containing thiazole and furan moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as E. coli and S. aureus .
Anticancer Potential
Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. For example, certain thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines like HT-29 (colon cancer) and Jurkat (T-cell leukemia) . The mechanism often involves the induction of apoptosis or cell cycle arrest.
The biological effects of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in metabolic pathways. The presence of the bromophenyl group may enhance binding affinity to these targets due to increased hydrophobic interactions.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this structure:
- Antioxidant Activity : Compounds with similar furan structures have been shown to possess antioxidant properties, which could mitigate oxidative stress in cells .
- Anticancer Studies : A series of thiazole-based compounds were synthesized and tested for their antiproliferative activity against several cancer cell lines. Results indicated that modifications in the thiazole ring significantly influenced cytotoxicity .
- Antimicrobial Efficacy : Research on thiazole derivatives revealed that specific substitutions on the phenyl ring enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Summary of Biological Activities
Q & A
Q. Advanced
- Molecular docking : AutoDock Vina or Glide predicts interactions with targets (e.g., kinases). Focus on hydrogen bonds with thiazole NH and hydrophobic contacts with bromophenyl.
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories.
- QSAR models : Train on analogues (e.g., pyridinyl carboxamides in ) to correlate substituents with IC values .
How is the environmental impact of this compound assessed during disposal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
